

Application Notes and Protocols for the Characterization of 5-Nitroisophthalic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Nitroisophthalic acid

Cat. No.: B126730

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques and detailed protocols for the characterization of **5-Nitroisophthalic acid**. The information herein is intended to guide researchers in confirming the identity, purity, and physicochemical properties of this important chemical intermediate.

Introduction

5-Nitroisophthalic acid (5-NIPA), with the molecular formula $C_8H_5NO_6$, is a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and dyes.^[1] Its purity and structural integrity are critical for the quality and efficacy of the final products. Therefore, robust analytical characterization is essential. This document outlines the standard techniques and detailed protocols for the comprehensive analysis of **5-Nitroisophthalic acid**.

Physicochemical Properties

A summary of the key physicochemical properties of **5-Nitroisophthalic acid** is presented below.

Property	Value	Reference
Molecular Formula	C ₈ H ₅ NO ₆	[2]
Molecular Weight	211.13 g/mol	[2]
Appearance	White to pale yellow crystalline powder	[1]
Melting Point	259-261 °C	[1][3]
Solubility	Soluble in hot water, alcohol, and ether. Slightly soluble in acetonitrile, DMSO, and methanol.[1]	
CAS Number	618-88-2	[2]

Analytical Characterization Techniques

A multi-technique approach is recommended for the thorough characterization of **5-Nitroisophthalic acid**. The following sections detail the application and protocols for the most relevant analytical methods.

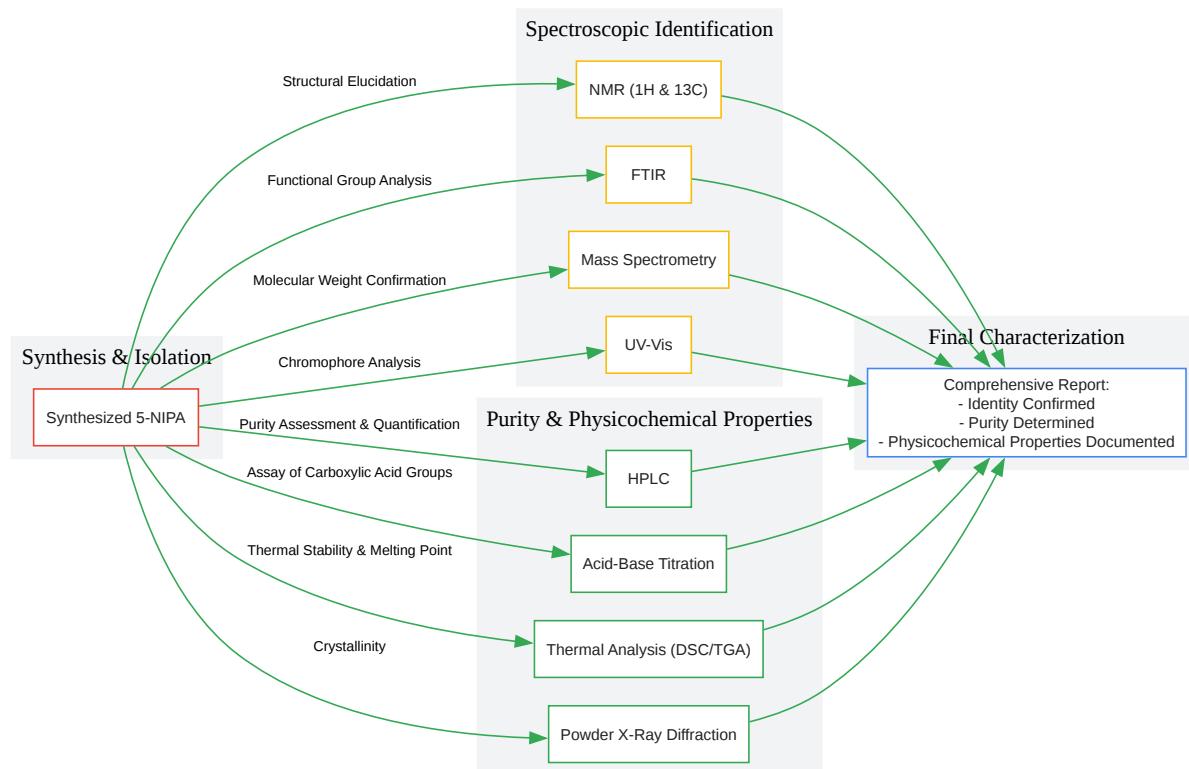

[Click to download full resolution via product page](#)

Figure 1. General workflow for the characterization of **5-Nitroisophthalic acid**.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of **5-Nitroisophthalic acid** and for quantifying any impurities. A reverse-phase method is typically employed.

Protocol:

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 μ m particle size).
- Mobile Phase: A gradient or isocratic mixture of acetonitrile and water containing a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) to ensure the carboxylic acid groups are protonated. A typical starting point is a gradient of 30-70% acetonitrile in acidified water.^[4]
- Flow Rate: 1.0 mL/min.^[4]
- Detection: UV detection at 210 nm or 230 nm.^{[4][5]}
- Injection Volume: 10-20 μ L.
- Sample Preparation: Accurately weigh and dissolve the **5-Nitroisophthalic acid** sample in a suitable diluent, such as the mobile phase or a mixture of acetonitrile and water, to a final concentration of approximately 0.1-0.5 mg/mL.
- Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Expected Results:

A pure sample of **5-Nitroisophthalic acid** should exhibit a single major peak. The retention time is dependent on the specific chromatographic conditions. Purity levels are often expected to be above 98%.^[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of **5-Nitroisophthalic acid**, confirming the arrangement of protons and carbon atoms in the molecule.

Protocol:

- Instrumentation: A 400 MHz or higher field NMR spectrometer.

- Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a common solvent due to the good solubility of the analyte.[7]
- Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.[7]
- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of the deuterated solvent.
- Data Acquisition: Acquire both ¹H and ¹³C NMR spectra.

Expected Chemical Shifts:

¹ H NMR (in DMSO-d ₆)	Chemical Shift (ppm)	Multiplicity	Integration	Assignment
Aromatic CH	~8.9	s	2H	H-2, H-6
Aromatic CH	~8.7	s	1H	H-4
Carboxylic Acid OH	~13.5 (broad)	s	2H	-COOH

¹³ C NMR (in DMSO-d ₆)	Chemical Shift (ppm)	Assignment
Carbonyl Carbon	~165	C=O
Aromatic C-NO ₂	~148	C-5
Aromatic C-COOH	~133	C-1, C-3
Aromatic CH	~131	C-4
Aromatic CH	~126	C-2, C-6

Note: Predicted chemical shifts. Actual values may vary slightly.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the **5-Nitroisophthalic acid** molecule.

Protocol:

- Instrumentation: An FTIR spectrometer.
- Sample Preparation: The KBr pellet method is commonly used.^[8] Mix 1-2 mg of the sample with approximately 100-200 mg of dry, spectroscopic grade KBr. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
- Data Acquisition: Record the spectrum in the range of 4000-400 cm^{-1} .

Characteristic FTIR Absorption Bands:

Wavenumber (cm^{-1})	Vibrational Mode	Functional Group
3100-2500 (broad)	O-H stretch	Carboxylic acid
~1720	C=O stretch	Carboxylic acid
~1620	C=C stretch	Aromatic ring
~1540	Asymmetric N-O stretch	Nitro group
~1350	Symmetric N-O stretch	Nitro group
~1300	C-O stretch / O-H bend	Carboxylic acid
~920 (broad)	O-H bend	Carboxylic acid dimer

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of **5-Nitroisophthalic acid** and to study its fragmentation pattern, which can aid in structural confirmation.

Protocol:

- Instrumentation: A mass spectrometer, often coupled with a chromatographic system (LC-MS).
- Ionization Technique: Electrospray ionization (ESI) is a common method, typically in negative ion mode to form the $[\text{M}-\text{H}]^-$ ion.

- Data Acquisition: Acquire a full scan mass spectrum. If using tandem mass spectrometry (MS/MS), select the $[M-H]^-$ ion for fragmentation.

Expected Mass Spectrometric Data:

Parameter	Value
Molecular Weight	211.13 g/mol
$[M-H]^-$ (m/z)	210.0044
Key Fragment Ions (from $[M-H]^-$)	166.0146 ($[M-H-CO_2]^-$), 119.0138 ($[M-H-CO_2-NO_2]^-$)

Data from PubChem LC-MS record.[\[8\]](#)

Thermal Analysis (DSC/TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on the thermal properties of **5-Nitroisophthalic acid**, such as its melting point and thermal stability.

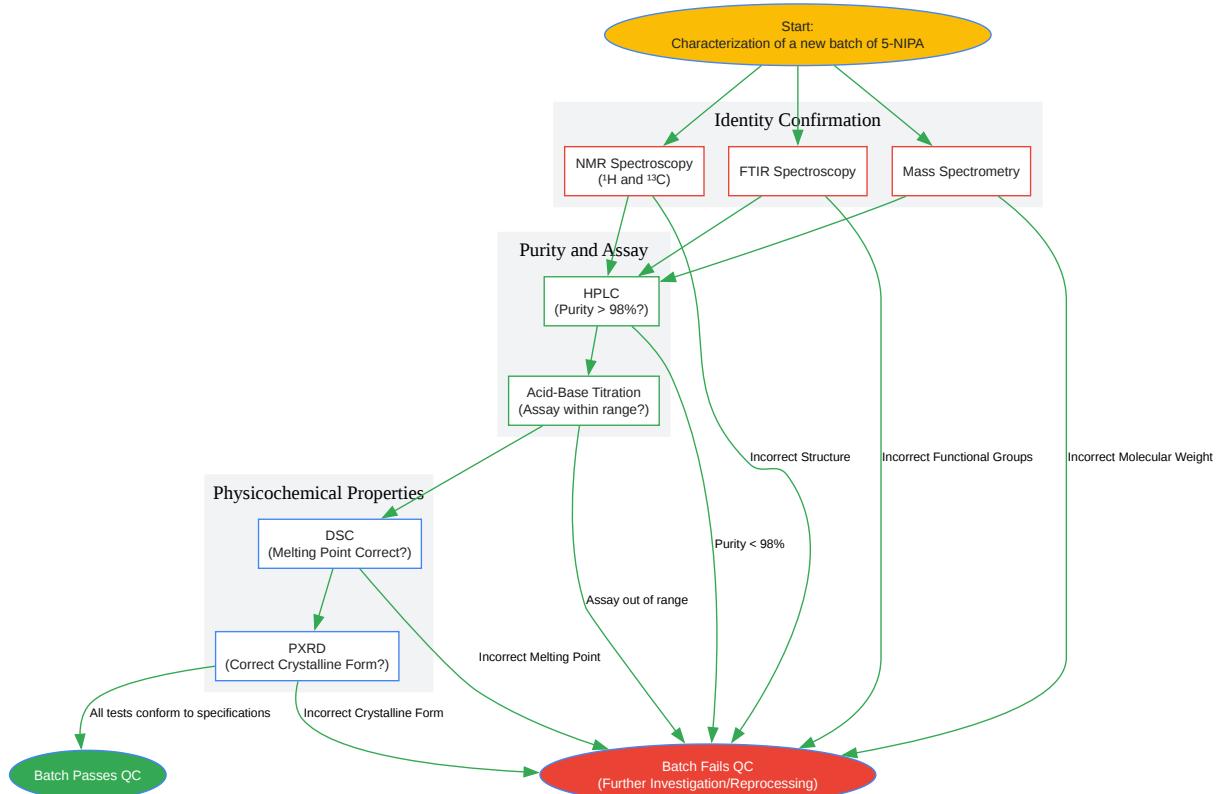
Protocol:

- Instrumentation: A simultaneous DSC-TGA instrument or separate DSC and TGA instruments.
- Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan.
- Atmosphere: Nitrogen purge gas.
- Heating Rate: A standard heating rate is 10 °C/min.
- Temperature Range: Typically from room temperature to a temperature above the decomposition point (e.g., 30-400 °C).

Expected Thermal Events:

- DSC: A sharp endothermic peak corresponding to the melting point should be observed around 259-261 °C.[1]
- TGA: The TGA curve should be stable with no significant weight loss until the decomposition temperature is reached.

Powder X-Ray Diffraction (PXRD)


PXRD is used to analyze the crystalline structure of the **5-Nitroisophthalic acid** product.

Protocol:

- Instrumentation: A powder X-ray diffractometer.
- Radiation: Cu K α radiation is commonly used.
- Sample Preparation: A small amount of the powdered sample is gently packed into a sample holder.
- Data Acquisition: Scan over a range of 2 θ angles (e.g., 5-50°).

Expected Results:

The resulting diffractogram will show a series of peaks at specific 2 θ angles, which is characteristic of the crystalline form of **5-Nitroisophthalic acid**. This pattern can be used for phase identification and to check for the presence of different polymorphs.

[Click to download full resolution via product page](#)Figure 2. Logical workflow for quality control of **5-Nitroisophthalic acid**.

Impurity Profiling

The primary impurities in **5-Nitroisophthalic acid** are typically related to the synthesis process, which involves the nitration of isophthalic acid.^[1] Potential impurities could include:

- Unreacted isophthalic acid: The starting material for the synthesis.
- Other nitrated isomers: Dinitro- or other positional isomers of nitroisophthalic acid.
- Residual solvents and reagents: From the reaction and purification steps.

The HPLC method described in section 3.1 is the primary tool for detecting and quantifying these impurities. LC-MS can be used to identify unknown impurity peaks by providing molecular weight information.

Conclusion

The characterization of **5-Nitroisophthalic acid** requires a combination of spectroscopic and chromatographic techniques to ensure its identity, purity, and quality. The protocols outlined in these application notes provide a robust framework for the comprehensive analysis of this important chemical intermediate, supporting its use in research, development, and manufacturing. Adherence to these or similar validated methods is crucial for ensuring the reliability and reproducibility of results in pharmaceutical and other high-purity applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. 5-Nitroisophthalic acid — Richman Chemical Inc. | Custom Synthesis | Toll Manufacturing | Raw Material Sourcing [richmanchemical.com]
- 3. 5-硝基间苯二甲酸 98% | Sigma-Aldrich [sigmaaldrich.cn]

- 4. HPLC Method for Analysis of Isophthalic acid on Primesep B Column | SIELC Technologies [sielc.com]
- 5. scispace.com [scispace.com]
- 6. novainterchem.com [novainterchem.com]
- 7. rsc.org [rsc.org]
- 8. 5-Nitroisophthalic acid | C8H5NO6 | CID 12069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for the Characterization of 5-Nitroisophthalic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b126730#characterization-techniques-for-5-nitroisophthalic-acid-products>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com